
Fmoc-(R)-3-Amino-3-(3,4-Difluorophenyl)-propionic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-®-3-Amino-3-(3,4-Difluorophenyl)-propionic acid is a specialized chemical compound used primarily in scientific research. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group of the propionic acid derivative. The compound is notable for its unique structure, which includes a 3,4-difluorophenyl group, making it valuable in various fields of study.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-®-3-Amino-3-(3,4-Difluorophenyl)-propionic acid typically involves multiple steps, starting from commercially available precursors. One common method includes the following steps:
Protection of the Amino Group: The amino group is protected using the Fmoc group to prevent unwanted reactions during subsequent steps.
Formation of the Propionic Acid Derivative: The protected amino group is then reacted with a suitable propionic acid derivative to form the desired compound.
Introduction of the 3,4-Difluorophenyl Group: The 3,4-difluorophenyl group is introduced through a substitution reaction, often using a halogenated precursor and a suitable base.
Industrial Production Methods
Industrial production of Fmoc-®-3-Amino-3-(3,4-Difluorophenyl)-propionic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Fmoc-®-3-Amino-3-(3,4-Difluorophenyl)-propionic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenated precursors and bases like sodium hydroxide or potassium carbonate are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
Fmoc-®-3-Amino-3-(3,4-Difluorophenyl)-propionic acid has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme-substrate interactions and protein-ligand binding, providing insights into biological processes.
Medicine: Research into potential therapeutic applications, including the development of new drugs targeting specific pathways, is ongoing.
Industry: The compound is used in the production of specialty chemicals and materials, contributing to advancements in various industrial sectors.
Mecanismo De Acción
The mechanism of action of Fmoc-®-3-Amino-3-(3,4-Difluorophenyl)-propionic acid involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to particular enzymes or receptors, modulating their activity. The 3,4-difluorophenyl group plays a crucial role in enhancing binding affinity and specificity, making the compound a valuable tool in drug discovery and development.
Comparación Con Compuestos Similares
Similar Compounds
- Fmoc-®-3-Amino-4-(3,4-Difluorophenyl)-butyric acid
- Fmoc-®-3-Amino-3-(2,4-Difluorophenyl)-propionic acid
- Fmoc-®-3-Amino-3-(3,5-Difluorophenyl)-propionic acid
Uniqueness
Fmoc-®-3-Amino-3-(3,4-Difluorophenyl)-propionic acid stands out due to its specific substitution pattern on the phenyl ring. The 3,4-difluorophenyl group provides unique electronic and steric properties, enhancing the compound’s reactivity and binding characteristics. This makes it particularly useful in applications where precise molecular interactions are required.
Propiedades
Fórmula molecular |
C24H19F2NO4 |
|---|---|
Peso molecular |
423.4 g/mol |
Nombre IUPAC |
(3R)-3-(3,4-difluorophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C24H19F2NO4/c25-20-10-9-14(11-21(20)26)22(12-23(28)29)27-24(30)31-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-11,19,22H,12-13H2,(H,27,30)(H,28,29)/t22-/m1/s1 |
Clave InChI |
GFUCLVNFELKPJV-JOCHJYFZSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC(=O)O)C4=CC(=C(C=C4)F)F |
SMILES canónico |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC(=C(C=C4)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





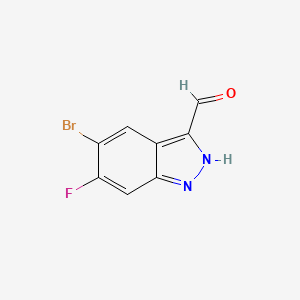

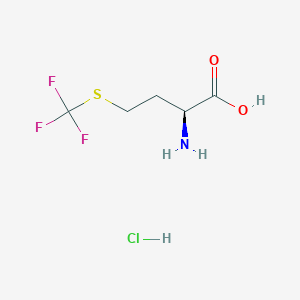
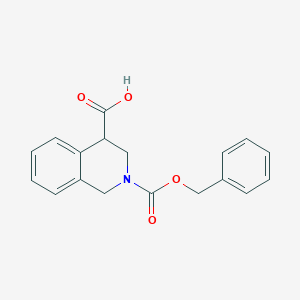

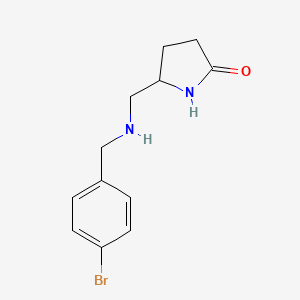
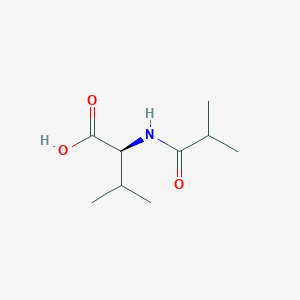
![1-(Imidazo[1,2-a]pyridin-2-yl)prop-2-en-1-ol](/img/structure/B13543525.png)

